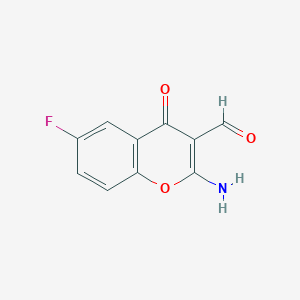

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde

描述

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is a heterocyclic compound with a molecular formula of C10H6FNO3 and a molecular weight of 207.16 g/mol . This compound is characterized by the presence of a chromene ring system, which is a fused ring structure containing both benzene and pyran rings. The compound also contains functional groups such as an amino group, a fluoro substituent, an oxo group, and a carbaldehyde group, making it a versatile intermediate in organic synthesis.

属性

IUPAC Name |

2-amino-6-fluoro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNARJSQOPJACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366141 | |

| Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288399-47-3 | |

| Record name | 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-hydroxycoumarin with formamide under acidic conditions to introduce the amino group at the 2-position. The resulting intermediate is then subjected to oxidation to form the carbaldehyde group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

化学反应分析

Types of Reactions

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 2-amino-6-fluoro-4-oxo-4H-chromene-3-carboxylic acid.

Reduction: 2-amino-6-fluoro-4-oxo-4H-chromene-3-methanol.

Substitution: 2-amino-6-methoxy-4-oxo-4H-chromene-3-carbaldehyde.

科学研究应用

Anticancer Activity

Research indicates that 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde exhibits significant anticancer properties. It is believed to interact with tubulin at binding sites similar to those affected by colchicine, leading to inhibition of tubulin polymerization, apoptosis, and G2/M cell cycle arrest in cancer cells. This mechanism positions the compound as a promising candidate for further development in cancer therapeutics.

Antihistaminic Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit histamine-induced contractions in isolated guinea pig ileum, suggesting potential use as antihistaminic agents. For instance, certain derivatives showed up to 100% inhibition at specific concentrations . The structural modifications, such as the presence of halogens at specific positions, enhance the biological activity of these compounds.

Anti-inflammatory and Antimicrobial Activities

The compound's structural characteristics also suggest potential anti-inflammatory and antimicrobial activities. The aldehyde functionality can participate in various chemical reactions, leading to the formation of analogs with enhanced biological profiles. However, more extensive studies are necessary to fully elucidate these effects.

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions that can be optimized using modern techniques such as continuous flow reactors and high-throughput screening. These methodologies aim to maximize yield while minimizing by-products.

Case Studies and Research Findings

Several studies have documented the pharmacological evaluation of this compound:

-

Antihistaminic Activity Study :

- A study evaluated a series of derivatives for their ability to inhibit histamine-induced contractions. Compound 3k (with a chlorine substituent) exhibited the highest potency with 100% inhibition at 60 μg concentration .

- In vivo tests showed significant protection against histamine-induced convulsions in guinea pigs, indicating potential therapeutic applicability for allergic conditions.

-

Anticancer Mechanism Investigation :

- Research indicated that derivatives of this compound could induce apoptosis in cancer cell lines through mechanisms involving tubulin interaction and cell cycle arrest.

作用机制

The mechanism of action of 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s fluoro and oxo groups play crucial roles in its binding affinity and specificity .

相似化合物的比较

Similar Compounds

- 2-amino-4-oxo-4H-chromene-3-carbaldehyde

- 2-amino-6-chloro-4-oxo-4H-chromene-3-carbaldehyde

- 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde

Uniqueness

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group enhances the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of fluorinated pharmaceuticals .

生物活性

2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde (referred to as AFOC) is a synthetic compound belonging to the chromene family, characterized by its unique structural features, including an amino group, a fluoro substituent, and an aldehyde functional group. Its molecular formula is C10H6FNO3, with a molecular weight of 207.16 g/mol. This compound has garnered significant attention in pharmaceutical research due to its potential biological activities, particularly in cancer treatment and antimicrobial applications.

Chemical Structure and Properties

The structural framework of AFOC is pivotal to its biological activity. The chromene backbone provides a versatile scaffold for various substitutions that can enhance its pharmacological properties. The presence of the fluorine atom contributes to increased lipophilicity and stability, which are critical for the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C10H6FNO3 |

| Molecular Weight | 207.16 g/mol |

| Functional Groups | Amino, Fluoro, Aldehyde |

| Chemical Class | Chromene derivative |

AFOC exhibits its biological effects primarily through interactions with tubulin, similar to colchicine. This interaction inhibits tubulin polymerization, leading to apoptosis and G2/M cell cycle arrest in cancer cells. The fluoro and oxo groups enhance the binding affinity of AFOC to its molecular targets, facilitating its role as an enzyme inhibitor.

Anticancer Activity

Research has demonstrated that AFOC possesses significant anticancer properties. In vitro studies have shown that it effectively inhibits cell growth in various cancer cell lines, including:

- Human Colon Carcinoma (HCT-116) : IC50 = 1.08–1.48 µg/mL

- Human Hepatocellular Carcinoma (HepG-2)

- Human Breast Adenocarcinoma (MCF-7)

- Adenocarcinoma Human Alveolar Basal Epithelial Cell (A-549)

These findings suggest that AFOC can induce cytotoxicity in cancer cells by triggering apoptotic pathways and inhibiting cell proliferation .

Antimicrobial Activity

AFOC also shows potential antimicrobial activity against various pathogens. Its structural features allow it to disrupt microbial cell membranes or inhibit essential microbial enzymes, although specific studies are still needed to quantify these effects comprehensively.

Case Studies and Research Findings

Several studies have explored the biological activity of AFOC and related compounds:

- Study on Anticancer Mechanisms : In a study focusing on chromene derivatives, AFOC was found to induce apoptosis via caspase activation and inhibit cell migration in cancer models .

- Structure-Activity Relationship (SAR) : Research has indicated that modifications at specific positions on the chromene scaffold can enhance or diminish biological activity. For example, the introduction of different substituents at the 6-position significantly affects the compound's potency against cancer cells .

- In Vivo Studies : Preliminary in vivo studies suggest that AFOC may also influence tumor vasculature and immune responses, enhancing its therapeutic potential .

常见问题

Q. What are the standard synthetic routes for preparing 2-amino-6-fluoro-4-oxo-4H-chromene-3-carbaldehyde, and how can reaction conditions be optimized?

The synthesis of chromene-3-carbaldehyde derivatives typically involves cyclization of substituted salicylaldehyde precursors with active methylene compounds (e.g., malononitrile or cyanoacetamide) under acidic or basic conditions. For example, similar compounds like 6-bromo-4-oxo-4H-chromene-3-carbaldehyde are synthesized via Vilsmeier-Haack formylation or condensation reactions, with yields ranging from 46% to 94% depending on substituent reactivity and reaction time . Optimization strategies include:

Q. Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?

- Single-crystal X-ray diffraction (SCXRD) : Provides definitive proof of molecular geometry, bond lengths, and intermolecular interactions. For example, monoclinic crystal systems (space group P2₁/n) with cell parameters a = 7.853 Å, b = 5.602 Å, and β = 95.09° have been reported for fluoro-substituted chromene derivatives .

- Spectroscopy :

- Refinement software : SHELXL (R factor < 0.05) for high-resolution data .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., -F, -Cl) influence halogen bonding and crystal packing in chromene derivatives?

In 6-chloro-7-fluoro analogs, the fluorine atom at the 7-position enhances the σ-hole on the adjacent chlorine (6-position), promoting unsymmetrical Cl···F interactions (3.049 Å, angle = 148.1°). This inductive effect stabilizes layered 2D networks via van der Waals contacts and π-π stacking (interplanar distance = 3.259 Å). In contrast, non-fluorinated analogs exhibit weaker Cl···O interactions . Key methodologies to study this include:

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H-bonding vs. halogen bonding).

- Density Functional Theory (DFT) : Calculates electrostatic potential maps to visualize σ-hole regions .

Q. How can researchers resolve contradictions in crystallographic data between structurally similar derivatives?

Discrepancies in unit cell parameters or intermolecular interactions often arise from substituent electronic effects. For example:

- Halogen vs. methoxy substituents : Methoxy groups increase steric bulk, altering torsion angles (e.g., C4 deviation = 0.062 Å in fluorinated vs. 0.033 Å in methoxy derivatives) .

- Data refinement protocols : Use SHELX parameter restraints for disordered atoms and high-angle data (θ > 25°) to improve accuracy .

- Validation tools : CheckCIF/PLATON to identify outliers in bond distances or angles .

Q. What strategies mitigate low yields or impurities during synthesis, particularly with amino-fluoro substituents?

- Protecting groups : Temporarily shield the amino group using Boc or Fmoc to prevent side reactions during formylation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Reaction monitoring : TLC or HPLC-MS to track byproduct formation (e.g., over-oxidized aldehyde groups) .

Q. How does the amino group at the 2-position affect the compound’s reactivity in downstream functionalization?

The amino group serves as a nucleophilic site for condensation reactions (e.g., Schiff base formation with ketones or aldehydes). Methodological considerations include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。